2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine
Description
2-[3-(1H-Pyrazol-3-yl)phenyl]pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a phenyl group substituted with a pyrazole moiety.
Properties
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-10(12-5-8-16-17-12)9-11(4-1)13-14-6-2-7-15-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRSSDREJVENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Features: Combines a thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine substituent. The sulfur atom in the thieno ring enhances electron-withdrawing properties compared to the purely nitrogen-based pyrimidine in the target compound.
- Synthesis : Synthesized via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate, achieving an 82% yield .
- The thieno-pyrimidine scaffold may improve metabolic stability compared to phenyl-pyrimidine derivatives .
2-Methyl-3-(1H-pyrazol-3-yl)imidazo-[1,2-a]pyrimidine
- Structural Features: Incorporates an imidazo[1,2-a]pyrimidine fused ring system, increasing planarity and rigidity compared to the non-fused pyrimidine in the target compound. The methyl group at position 2 may enhance lipophilicity.
- Crystallographic Data : Single-crystal X-ray analysis confirms bond lengths (mean C–C = 0.003 Å) and torsion angles (e.g., C9–N4–C3–C2 = −178.99°), indicating a stable conformation .
- Implications : Fused systems like imidazo-pyrimidine often exhibit improved binding affinity to enzymes but may reduce solubility .
2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine
- Structural Features: Substitutes the phenyl group with a phenoxy linker, altering electronic distribution and steric bulk. The oxygen atom may facilitate hydrogen bonding with biological targets.
- Availability : Commercially sourced (Key Organics, ID 8N-020), suggesting its utility as a building block in drug discovery .
- Comparison: The phenoxy linkage could reduce metabolic stability compared to direct phenyl-pyrimidine bonds but offers tunability for structure-activity relationship (SAR) studies .
Research Implications and Gaps
- Electronic Effects: The sulfur in thieno-pyrimidine derivatives may improve charge transfer properties, whereas fused imidazo-pyrimidines favor planar interactions with target proteins .
- Synthetic Accessibility: The Vilsmeier–Haack method (used for thieno-pyrimidine) offers high yields, but scalability for other analogs remains unexplored .
- Biological Data: Limited experimental data on the target compound’s activity necessitates further studies to compare its efficacy with analogs like the thieno-pyrimidine hybrid .
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